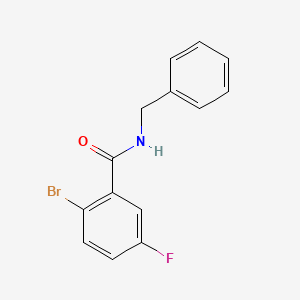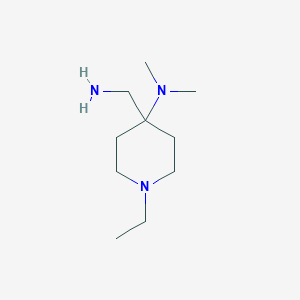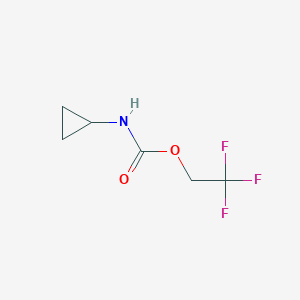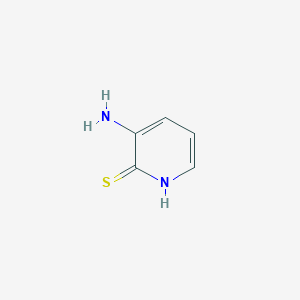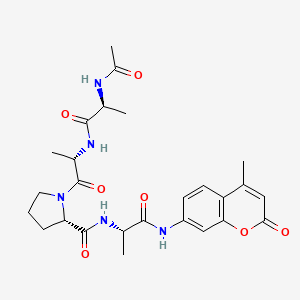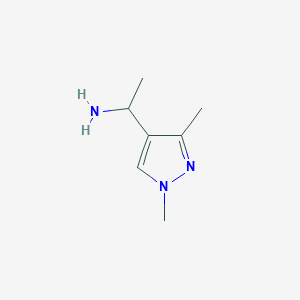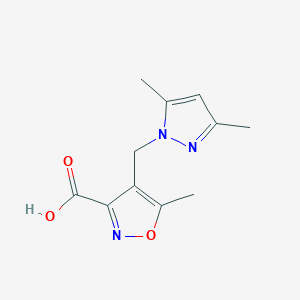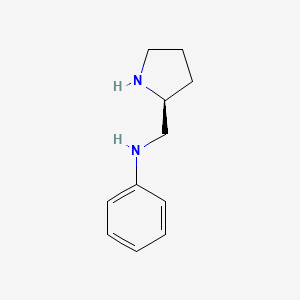
(S)-(+)-2-(苯甲胺基甲基)吡咯烷
描述
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral compound that has been synthesized from L-glutamic acid. The process involves several steps, starting with the formation of pyrroglumatic acid, followed by lactam cyclization. This compound is then separated using ion-exchange chromatography and subjected to aniline amidation. Finally, AlLiH4 (aluminum lithium hydride) is used for deoxidization reactions to obtain the target product. The synthesized compound has been characterized using various analytical techniques such as elemental analysis, mass spectrometry (MS), and proton nuclear magnetic resonance (1H NMR) .
Synthesis Analysis
The synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine is a multi-step process that begins with L-glutamic acid. The method is advantageous due to its mild reaction conditions, straightforward operation, and high yield. The process includes the formation of pyrroglumatic acid, which undergoes lactam cyclization. Subsequent separation by ion-exchange chromatography ensures the purity of the compound before it undergoes aniline amidation. The final step involves a reduction reaction using AlLiH4, which is crucial for obtaining the final chiral agent .
Molecular Structure Analysis
A ruthenium(II) complex featuring (S)-(+)-2-(Anilinomethyl)pyrrolidine has been synthesized, providing insight into the molecular structure of the compound when coordinated with metal ions. In this complex, the ruthenium atom is in a pseudo-tetrahedral environment, coordinated by a chloride ligand. The aromatic hydrocarbon, para-cymene, is linked in an eta(6) manner, and the amine is linked via its two nitrogen atoms. The chloride anion is involved in hydrogen bonding with the diamine moieties, which is evident from the N-Cl distances measured in the structure .
Chemical Reactions Analysis
The (S)-(+)-2-(Anilinomethyl)pyrrolidine has been used to form a complex with ruthenium(II), indicating its reactivity with transition metals. The reaction involves the coordination of the amine to the ruthenium center, which is facilitated by the use of triethylamine/2-propanol as the reaction medium. This showcases the compound's ability to act as a ligand and participate in the formation of coordination compounds, which could be of interest in catalysis or material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(+)-2-(Anilinomethyl)pyrrolidine have been deduced from its synthesis and the subsequent formation of a metal complex. The high yield of the synthesis suggests that the compound is stable under the mild reaction conditions employed. The ability to form hydrogen bonds with chloride ions in the ruthenium complex indicates potential solubility in polar solvents and the possibility of engaging in hydrogen bonding interactions. The characterization techniques used, such as MS and 1H NMR, imply that the compound has distinct mass and proton environments that can be used to confirm its identity and purity .
科学研究应用
-
Organic Synthesis
- Pyrrolidine is used as a building block in the synthesis of organic compounds .
- It is used to activate ketones and aldehydes toward nucleophilic addition .
- It is also utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, pyrrolidine would be added to the reaction mixture to facilitate the desired transformation .
- The results or outcomes obtained would also depend on the specific reaction. In general, the use of pyrrolidine can enhance the reactivity of ketones and aldehydes, enabling the formation of new carbon-carbon bonds .
-
Pharmaceutical Manufacturing
- Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing .
- It is mainly used as a versatile intermediate .
- The methods of application or experimental procedures would depend on the specific drug being synthesized. Typically, pyrrolidine would be incorporated into the molecular structure of the drug to enhance its biological activity .
- The results or outcomes obtained would depend on the specific drug being synthesized. In general, the incorporation of pyrrolidine can enhance the biological activity of the drug .
-
Intramolecular Diels–Alder Reactions
- Pyrrolidine catalysts have been synthesized from commercially available D-arabinose and used in intramolecular Diels–Alder reactions .
- The methods of application involve synthesizing the catalysts in seven steps and introducing various aromatic substituents α to the amine by a Grignard reaction .
- The stereoselectivities of these catalysts have been assessed by comparing with those of MacMillan’s imidazolidinone in a known intramolecular Diels–Alder (IMDA) reaction of a triene .
- Two additional IMDA reactions of symmetrical dienals with concomitant desymmetrisation further established the potential use of these novel amine catalysts .
-
Metal–Organic Frameworks and Covalent-Organic Frameworks
- Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, is a derivative of pyrrolidine .
- The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
- In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework .
-
1,3-Dipolar Cycloaddition Reactions
- Spirocyclic pyrrolidines are structural motifs frequently found in a wide variety of natural products, pharmaceuticals and biologically significant compounds .
- In the past few years, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides have shown to be one of the most straightforward .
- The methods of application involve synthesizing the catalysts and introducing various aromatic substituents α to the amine .
- The results or outcomes obtained would depend on the specific reaction. In general, the use of pyrrolidine can enhance the reactivity of azomethine ylides, enabling the formation of new carbon-carbon bonds .
-
Pharmaceutical Intermediate
- N-Methylpyrrolidine is a versatile intermediate. It is mainly used as a building block for pharmaceuticals .
- The methods of application or experimental procedures would depend on the specific drug being synthesized. Typically, N-Methylpyrrolidine would be incorporated into the molecular structure of the drug to enhance its biological activity .
- The results or outcomes obtained would depend on the specific drug being synthesized. In general, the incorporation of N-Methylpyrrolidine can enhance the biological activity of the drug .
安全和危害
“(S)-(+)-2-(Anilinomethyl)pyrrolidine” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-[[(2S)-pyrrolidin-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKJRTMPIHRA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426197 | |
| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-(Anilinomethyl)pyrrolidine | |
CAS RN |
64030-44-0 | |
| Record name | (2S)-N-Phenyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64030-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






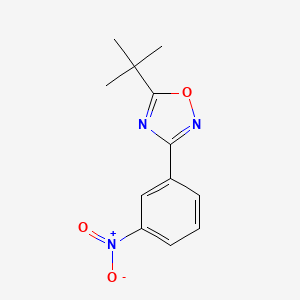
![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)
